molecular formula C7H5Cl3O B029328 2,4,6-Trichloroanisole-d5 CAS No. 352439-08-8

2,4,6-Trichloroanisole-d5

Cat. No.: B029328
CAS No.: 352439-08-8
M. Wt: 216.5 g/mol
InChI Key: WCVOGSZTONGSQY-RHIBPKLGSA-N
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Mechanism of Action

Target of Action

2,4,6-Trichloroanisole-d5 (TCA-d5) is a deuterium-labeled analog of 2,4,6-Trichloroanisole (TCA) . TCA is known to interact with olfactory receptors, attenuating olfactory transduction by suppressing cyclic nucleotide-gated channels . As a deuterium-labeled analog, TCA-d5 likely interacts with the same targets.

Mode of Action

It is known that tca can suppress the activity of cyclic nucleotide-gated channels in olfactory receptors . This interaction disrupts the normal functioning of these receptors, leading to a decrease in the perception of smell.

Biochemical Pathways

TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . Fungi synthesize phenol from glucose following the pentose phosphate and shikimic acid pathways . As a deuterium-labeled analog, TCA-d5 is likely synthesized through similar pathways.

Pharmacokinetics

Tca has been quantitated in bark cork stoppers by supercritical fluid extraction (sfe) method . This suggests that TCA, and by extension TCA-d5, can be absorbed and distributed in various environments.

Result of Action

The primary result of TCA’s action is the disruption of olfactory perception, leading to a musty or moldy smell . This is most notably observed in the wine industry, where TCA contamination can lead to 'cork taint’ . Given its structural similarity to TCA, TCA-d5 is likely to have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TCA-d5. For instance, TCA contamination in wines is often due to environmental sources . Furthermore, the degradation of TCA can be catalyzed by raw bauxite via ozonation in water , suggesting that the presence of certain substances in the environment can influence the stability of TCA and likely TCA-d5.

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloroanisole-d5 is involved in biochemical reactions, particularly in the context of its role as a contaminant. It is formed by the biomethylation of 2,4,6-trichlorophenol

Molecular Mechanism

It is known to be formed by the biomethylation of 2,4,6-trichlorophenol This suggests that it may interact with enzymes involved in methylation processes

Metabolic Pathways

It is known to be formed by the biomethylation of 2,4,6-trichlorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloroanisole-d5 typically involves the deuteration of 2,4,6-trichloroanisole. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,4,6-trichlorophenol with deuterated methanol in the presence of a base to form the deuterated anisole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The compound is often produced in specialized facilities equipped to handle deuterated chemicals and ensure the safety and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloroanisole-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloroanisole-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs in complex mixtures .

Properties

IUPAC Name

1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-RHIBPKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583578
Record name 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352439-08-8
Record name 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloroanisole-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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